3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid
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Overview
Description
3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 2-position of the imidazole ring and a propenoic acid side chain at the 4-position. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid typically involves the formation of the imidazole ring followed by the introduction of the propenoic acid side chain. One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by alkylation with methyl iodide to introduce the methyl group at the 2-position. The propenoic acid side chain can be introduced through a Heck reaction, where the imidazole derivative is reacted with acrylic acid under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Metal-free processes have also been developed to reduce environmental impact and improve sustainability. These methods often involve the use of green solvents and catalysts to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the propenoic acid side chain to a propanoic acid.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 3-(2-Methyl-1H-imidazol-4-YL)propanoic acid.
Substitution: Nitrated or halogenated imidazole derivatives.
Scientific Research Applications
3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The propenoic acid side chain can interact with various receptors, modulating their activity and leading to downstream effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Uniqueness
3-(2-Methyl-1H-imidazol-4-YL)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propenoic acid side chain allows for additional reactivity and interactions compared to other imidazole derivatives .
Properties
IUPAC Name |
3-(2-methyl-1H-imidazol-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-8-4-6(9-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSIAPNNZKIFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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